2-Amino-3-(2-chlorophenoxy)propanoic acid
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Overview
Description
2-Amino-3-(2-chlorophenoxy)propanoic acid is a phenylalanine derivative, known for its unique chemical structure and properties. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chlorophenoxy)propanoic acid typically involves the reaction of 2-chlorophenol with an appropriate amino acid derivative. One common method is the reaction of 2-chlorophenol with 3-bromopropanoic acid, followed by amination to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium hydroxide in aqueous conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-3-(2-chlorophenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at certain receptors, influencing cellular signaling and metabolic processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: A chiral phenoxy acid herbicide with similar structural features.
2-Chlorophenylalanine: Another phenylalanine derivative with comparable properties.
Uniqueness
2-Amino-3-(2-chlorophenoxy)propanoic acid stands out due to its specific amino acid derivative structure, which imparts unique chemical and biological properties. Its versatility in various chemical reactions and applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-amino-3-(2-chlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13) |
InChI Key |
UFUQAIBNROSFES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(C(=O)O)N)Cl |
Origin of Product |
United States |
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